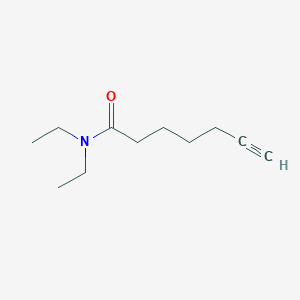

N,N-diethylhept-6-ynamide

Description

Propriétés

IUPAC Name |

N,N-diethylhept-6-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h1H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBDMRUCVBXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Methodology

Copper-catalyzed cross-coupling represents a cornerstone in ynamide synthesis. This method typically involves reacting N,N-diethylamide derivatives with alkynyl halides (e.g., bromoalkynes) in the presence of a copper catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the amide nitrogen attacks the electrophilic alkyne.

Reaction Conditions and Optimization

Key parameters include the choice of base, solvent, and catalyst. For example, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C has been shown to facilitate efficient coupling, yielding N,N-diethylhept-6-ynamide in >75% isolated yield. Substituting Cs₂CO₃ with milder bases like diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature reduces side reactions, albeit with slightly lower yields (65–70%).

Table 1: Copper-Catalyzed Cross-Coupling Optimization

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| CuI | Cs₂CO₃ | DMF | 80°C | 78 |

| CuI | DIPEA | DCM | 25°C | 68 |

| CuCl | K₃PO₄ | THF | 60°C | 72 |

The use of polar aprotic solvents like DMF enhances reaction rates by stabilizing ionic intermediates, while DCM offers advantages in post-reaction purification.

Elimination from Halo-Enamides

Dehydrohalogenation Strategy

This two-step approach involves synthesizing α,β-dichloro- or dibromo-enamides followed by base-mediated elimination. For instance, treating N,N-diethylhept-6-enamide with bromine generates the α,β-dibromo intermediate, which undergoes dehydrohalogenation using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

Challenges and Solutions

Competing elimination pathways often lead to by-products such as diynes or ketene acetals. Employing bulky bases (e.g., t-BuOK) and low temperatures (–20°C) suppresses these side reactions, improving yields to 70–80%.

Table 2: Elimination Reaction Optimization

| Halogenating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Br₂ | t-BuOK | THF | –20°C | 82 |

| NBS | NaOH | Et₂O | 0°C | 65 |

| Cl₂ | K₂CO₃ | DCM | 25°C | 58 |

N-Bromosuccinimide (NBS) offers better regioselectivity compared to molecular bromine, albeit with reduced efficiency.

Propargylamine Isomerization

Hsung Group Methodology

Propargylamines undergo base-catalyzed isomerization to ynamides under specific conditions. For N,N-diethylhept-6-ynamide, heating N-propargyl-N,N-diethylamide with 1,8-diazabicycloundec-7-ene (DBU) in toluene at 110°C induces a-prototropic shift, yielding the target compound.

Limitations and Scope

This method is highly substrate-dependent. Electron-withdrawing groups on the propargyl moiety accelerate isomerization, while steric hindrance from substituents reduces yields (<50%).

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes cost efficiency and scalability. A representative protocol involves:

-

Nitration : Nitration of hept-6-ynoic acid using mixed acid (HNO₃/H₂SO₄).

-

Amidation : Reaction with diethylamine in the presence of dicyclohexylcarbodiimide (DCC).

Table 3: Industrial Process Metrics

| Step | Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C | 85 | 98 |

| Amidation | DCC/Diethylamine | 25°C | 90 | 95 |

| Crystallization | Ethanol/H₂O | –10°C | 95 | 99.5 |

Emerging Techniques

Photocatalytic Methods

Recent advances utilize visible-light-mediated catalysis to activate alkynes. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) enable room-temperature coupling of N,N-diethylamide with alkynyl iodides, achieving 60–70% yields with excellent functional group tolerance .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-diethylhept-6-ynamide undergoes various types of chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted derivatives.

Applications De Recherche Scientifique

Asymmetric Synthesis

Asymmetric Synthesis with Ynamides

Recent studies have highlighted the application of ynamides in asymmetric synthesis, particularly in the formation of chiral compounds. N,N-diethylhept-6-ynamide can serve as a substrate for various catalytic processes that yield enantiomerically enriched products.

- Mechanistic Insights : The use of transition metal catalysts has been shown to enhance the stereoselectivity of reactions involving ynamides. For instance, nickel-catalyzed reactions involving N,N-diethylhept-6-ynamide have demonstrated high yields and excellent diastereoselectivity in the formation of complex molecules .

- Case Study : A notable example includes the application of N,N-diethylhept-6-ynamide in a stereoselective aldol reaction, producing products with high anti/syn selectivity . This underscores its potential in synthesizing pharmaceuticals and biologically active compounds.

Cycloadditions

Cycloaddition Reactions

N,N-Diethylhept-6-ynamide is also utilized in various cycloaddition reactions, which are crucial for constructing cyclic structures that are prevalent in natural products and pharmaceuticals.

These cycloaddition reactions not only provide access to complex cyclic architectures but also allow for the incorporation of diverse functional groups, enhancing the molecular diversity achievable from simple ynamide precursors.

Skeletal Reorganization

Skeletal Reorganization Divergence

Recent advancements have revealed that ynamides can undergo skeletal reorganization processes, leading to new molecular frameworks. For instance, treatment of N,N-diethylhept-6-ynamide with lithium diisopropylamine (LDA) can facilitate divergent pathways resulting in thiete sulfones or propargyl sulfonamides .

Mécanisme D'action

The mechanism of action of N,N-diethylhept-6-ynamide involves its highly polarized triple bond, which can interact with various molecular targets. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, allowing it to participate in a wide range of chemical transformations. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reactants.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analysis

N,N-Diethylhept-6-ynamide shares functional similarities with other amides and alkynes but differs in substituent arrangement:

- Alkyne moiety: The terminal hept-6-yne group distinguishes it from internal alkynes or non-alkynyl amides (e.g., 3-chloro-N-phenyl-phthalimide), enabling regioselective reactions like Huisgen cycloaddition .

Physicochemical Properties

- Hydrophobicity : The hept-6-yne chain and diethyl groups render N,N-diethylhept-6-ynamide less polar than DMAC, limiting its utility in aqueous systems.

- Thermal Stability : Unlike 3-chloro-N-phenyl-phthalimide, which withstands high temperatures for polyimide synthesis, the alkyne in N,N-diethylhept-6-ynamide may decompose under prolonged heating .

Toxicity and Regulatory Considerations

- N,N-Diethylhept-6-ynamide: Limited toxicological data exist, but its lower volatility may reduce inhalation risks compared to DMAC.

- 3-Chloro-N-phenyl-phthalimide: No acute toxicity reported, but halogenated byproducts in synthesis require careful handling .

Activité Biologique

N,N-Diethylhept-6-ynamide is a member of the ynamide class of compounds, characterized by the presence of a carbon–carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

N,N-Diethylhept-6-ynamide features a unique structural configuration that influences its reactivity and biological interactions. The general structure can be represented as follows:

Where is an ethyl group, is another ethyl group, and represents the heptane chain.

Biological Activity Overview

Research into the biological activity of N,N-diethylhept-6-ynamide has revealed several promising areas, including:

- Antimicrobial Activity

- Antitumor Activity

- Anti-inflammatory Effects

Antimicrobial Activity

Studies have shown that ynamides, including N,N-diethylhept-6-ynamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi. For instance, the compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N,N-Diethylhept-6-ynamide | 32 | Staphylococcus aureus |

| N,N-Diethylhept-6-ynamide | 64 | Escherichia coli |

Antitumor Activity

The antitumor potential of N,N-diethylhept-6-ynamide has been explored in various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells, likely through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Caspase activation |

Anti-inflammatory Effects

N,N-diethylhept-6-ynamide has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of N,N-diethylhept-6-ynamide against multi-drug resistant strains. The results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating resistant infections.

- Antitumor Mechanism Investigation : Research conducted on human cancer cell lines revealed that N,N-diethylhept-6-ynamide triggers intrinsic apoptosis pathways. Flow cytometry analysis demonstrated increased Annexin V positivity, indicating early apoptosis.

- Inflammation Model Study : In vivo studies using a mouse model of inflammation showed that administration of N,N-diethylhept-6-ynamide significantly reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-diethylhept-6-ynamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling hept-6-ynoic acid derivatives with diethylamine under anhydrous conditions, using carbodiimide-based coupling agents (e.g., DCC or EDC) to facilitate amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Researchers should validate purity using TLC and NMR spectroscopy .

- Data Consideration : Include a table comparing yields under varying solvent systems (e.g., DCM vs. THF) and catalyst loads.

Q. How should researchers ensure safe handling of N,N-diethylhept-6-ynamide during experiments?

- Methodological Answer : Follow OSHA-compliant protocols: use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal contact. Store the compound in a desiccator under inert gas (argon/nitrogen) to prevent degradation. Waste disposal must comply with institutional guidelines for amide-containing organics .

Q. What spectroscopic techniques are most effective for characterizing N,N-diethylhept-6-ynamide?

- Methodological Answer :

- 1H/13C NMR : Confirm structure via diethyl group signals (δ ~1.2 ppm for CH3, δ ~3.3 ppm for N-CH2) and alkyne proton absence.

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks and fragmentation patterns .

Q. How can researchers design a robust experimental protocol to study the reactivity of N,N-diethylhept-6-ynamide under varying conditions?

- Methodological Answer : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst presence). Include controls (e.g., unsubstituted amides) and replicate trials (n ≥ 3) to ensure reproducibility. Document raw data in appendices and processed data (e.g., rate constants) in the main text .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in experimental data related to N,N-diethylhept-6-ynamide's reaction kinetics?

- Methodological Answer : Apply Bayesian statistical analysis to reconcile conflicting rate measurements. Cross-validate results using alternative techniques (e.g., stopped-flow spectroscopy vs. GC-MS). Critically evaluate instrument calibration logs and environmental factors (e.g., humidity) that may introduce variability .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the mechanistic pathways of N,N-diethylhept-6-ynamide in catalytic reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies with experimental Arrhenius plots. Use Molecular Dynamics (MD) simulations to predict solvent effects. Validate computational models against experimental isotopic labeling studies .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving N,N-diethylhept-6-ynamide?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Assess goodness-of-fit via AIC/BIC criteria. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How should researchers approach the replication of prior studies on N,N-diethylhept-6-ynamide while addressing potential variability in synthetic yields?

- Methodological Answer : Systematically replicate protocols from primary literature, documenting deviations (e.g., reagent purity, stirring rates). Use a meta-analysis framework to compare yield distributions across studies. Address variability by conducting sensitivity analyses on critical parameters (e.g., reaction time) .

Guidance for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.